molecular formula C16H16FN3O5S B2513040 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034502-30-0

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2513040
CAS No.: 2034502-30-0
M. Wt: 381.38
InChI Key: MKBDKZJYDVXMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is an organic compound distinguished by its unique molecular structure. It is employed in various scientific research and industrial applications, due to its potent activity and favorable chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is used in organic synthesis as a building block for more complex molecules. It serves as a precursor in the synthesis of various functionalized benzoic acids.

Biology: Biologically, it is often utilized in the study of enzyme interactions and receptor binding, providing insights into molecular mechanisms and pathways.

Medicine: In medicinal chemistry, this compound has potential applications in drug design and development. It is explored for its potential pharmacological activities and therapeutic benefits.

Industry: Industrially, it finds uses in the development of agrochemicals, coatings, and specialty chemicals. Its unique chemical properties make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multi-step organic reactions, including fluorination, sulfonylation, and pyrrolidinylation. Key reagents such as fluorinating agents, sulfonyl chlorides, and pyrrolidines are used under controlled conditions.

Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for cost-efficiency and yield. This can involve catalytic methods, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, producing sulfonyl fluorides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced benzoic acid derivatives.

  • Substitution: : Nucleophilic substitutions often occur with halogens or other nucleophiles, resulting in various substituted benzoic acids.

Common Reagents and Conditions: Common reagents include halogenating agents, sulfonating agents, oxidizing agents, and reducing agents. Reactions typically occur under controlled temperatures and pressures, often requiring solvents such as dichloromethane or dimethyl sulfoxide.

Major Products:

Comparison with Similar Compounds

Comparison: Compared to other benzoic acid derivatives, 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid stands out due to its fluorination and sulfonylation, which impart unique chemical and biological properties.

Similar Compounds: Similar compounds include:

  • 2-Chloro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

  • 2-Bromo-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

  • 2-Fluoro-4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

There's a deep dive into your compound, not exactly bedtime reading! What's got you curious about it?

Properties

IUPAC Name

2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c1-10-2-5-15(19-18-10)25-11-6-7-20(9-11)26(23,24)12-3-4-14(17)13(8-12)16(21)22/h2-5,8,11H,6-7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBDKZJYDVXMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.